Foreword: The Strategic Value of Fluorinated Chiral Alcohols
Foreword: The Strategic Value of Fluorinated Chiral Alcohols
An In-Depth Technical Guide to (S)-1,1,1-Trifluorooctan-2-ol: Properties, Synthesis, and Applications
In the landscape of modern drug discovery and material science, the strategic incorporation of fluorine into organic molecules offers a powerful tool to modulate physicochemical and biological properties.[1] The trifluoromethyl (-CF3) group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this functionality is positioned adjacent to a stereogenic center, as in (S)-1,1,1-Trifluorooctan-2-ol, it creates a chiral building block of considerable value. This guide provides a comprehensive overview of this specific chiral fluorinated alcohol, from its fundamental properties and synthesis to its application as a sophisticated synthon in advanced chemical manufacturing. As a Senior Application Scientist, the focus here is not merely on the "what" but the "why"—providing the causal logic behind the protocols and the scientific rationale for its utility.
Core Physicochemical & Structural Characteristics
(S)-1,1,1-Trifluorooctan-2-ol is a chiral secondary alcohol distinguished by a trifluoromethyl group at the C1 position and a hydroxyl group on the stereogenic C2 carbon of an octane backbone.[2] This unique structure imparts a combination of properties that make it a valuable intermediate. The potent electron-withdrawing nature of the CF3 group renders the adjacent hydroxyl proton more acidic compared to its non-fluorinated analog, octan-2-ol.[3] This electronic effect influences its reactivity and hydrogen-bonding capabilities.
| Property | Value | Source |
| IUPAC Name | (2S)-1,1,1-Trifluorooctan-2-ol | [3] |
| CAS Number | 129443-08-9 | [4][5] |
| Molecular Formula | C8H15F3O | [3][4] |
| Molecular Weight | 184.20 g/mol | [2][4][6] |
| Physical Form | Liquid | |
| Purity (Typical) | ≥95% | |
| Storage Conditions | Sealed in dry, 2-8°C | |
| InChI Key | INAIBHXNHIEDAM-ZETCQYMHSA-N |
Synthesis and Enantiomeric Resolution: A Two-Stage Approach
Obtaining enantiomerically pure (S)-1,1,1-Trifluorooctan-2-ol is paramount for its applications in stereoselective synthesis. A common and industrially viable strategy involves an initial non-selective synthesis to produce the racemic mixture, followed by a highly selective enzymatic kinetic resolution (EKR) to isolate the desired (S)-enantiomer.
Diagram: Synthesis and Resolution Workflow
Caption: Workflow for the production of (S)-1,1,1-Trifluorooctan-2-ol.
Protocol: Synthesis of Racemic 1,1,1-Trifluorooctan-2-ol
This protocol describes a standard Grignard reaction, a robust method for forming carbon-carbon bonds.
-
Rationale: The Grignard reagent (hexylmagnesium bromide) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The trifluoromethyl group is stable under these conditions, making this a reliable route to the desired carbon skeleton.[3]
-
Methodology:
-
Reagent Preparation: Prepare hexylmagnesium bromide by reacting hexyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To a cooled (0°C) solution of ethyl trifluoroacetate in anhydrous diethyl ether, add the prepared Grignard reagent dropwise while maintaining the temperature.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction is then carefully quenched by slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction & Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield racemic 1,1,1-trifluorooctan-2-ol.
-
Protocol: Enzymatic Kinetic Resolution (EKR)
EKR is a powerful green chemistry technique for separating enantiomers. It leverages the stereoselectivity of enzymes to modify one enantiomer while leaving the other untouched.[3]
-
Rationale & Causality: Lipases, such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PCL), are highly effective for this transformation.[3] In a non-aqueous solvent, the enzyme's active site can readily differentiate between the two enantiomers of the alcohol. It preferentially catalyzes the acylation (esterification) of the (R)-enantiomer, converting it to an ester. The (S)-enantiomer is a poor substrate for the enzyme and remains largely unreacted. The significant difference in polarity between the resulting (R)-ester and the unreacted (S)-alcohol allows for their easy separation via standard chromatography.
-
Methodology:
-
Setup: In a flask, dissolve the racemic 1,1,1-trifluorooctan-2-ol in a suitable organic solvent (e.g., hexane or toluene).
-
Reagents: Add an acyl donor (e.g., vinyl acetate) and the immobilized lipase (e.g., Novozym 435, which is immobilized CAL-B). Using an immobilized enzyme simplifies catalyst removal post-reaction.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 30-40°C). The progress is monitored by taking aliquots and analyzing them for enantiomeric excess (e.e.) of the starting material and product using chiral HPLC or GC (see Section 3.2).
-
Termination: The reaction is stopped when the e.e. of the remaining (S)-alcohol reaches the desired level (typically >99%), which usually occurs around 50% conversion.
-
Purification: The enzyme is removed by simple filtration. The solvent is evaporated, and the resulting mixture of (S)-alcohol and (R)-ester is separated by silica gel column chromatography.
-
Analytical Characterization and Quality Control
Rigorous analytical validation is critical to confirm the identity, purity, and stereochemical integrity of the final product. A multi-step analytical workflow ensures that the material meets the stringent requirements for use in drug development and other high-purity applications.
Diagram: Analytical QC Workflow
Caption: Self-validating analytical workflow for quality control.
Structural Elucidation (NMR, IR, MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a multiplet for the C2 proton (-CHOH), which will be split by the adjacent protons on C3 and show coupling to the three fluorine atoms (quartet of triplets). The long alkyl chain will show characteristic signals between ~0.8-1.6 ppm.
-
¹³C NMR: The carbon bearing the hydroxyl group (C2) will appear as a quartet due to C-F coupling. The C1 carbon (-CF3) will also be a distinct quartet with a large coupling constant.
-
¹⁹F NMR: A single signal is expected, as all three fluorine atoms are chemically equivalent.
-
-
Infrared (IR) Spectroscopy: Key absorbances include a broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching peaks around 2850-2960 cm⁻¹, and strong C-F stretching bands typically found in the 1100-1300 cm⁻¹ region.[7][8]
-
Mass Spectrometry (MS): Electron-impact MS would be expected to show the molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of the alkyl chain or fragments containing the trifluoromethyl group.[8]
Protocol: Enantiomeric Purity Determination by Chiral HPLC
This protocol is the definitive test to validate the success of the enzymatic resolution.
-
Rationale: Enantiomers have identical physical properties and cannot be distinguished by achiral chromatography.[9] A chiral stationary phase (CSP) is required. The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers. These complexes have different stabilities, leading to different retention times and allowing for their separation and quantification.[10]
-
Methodology:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are often effective for separating chiral alcohols.
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and isopropanol. The ratio is optimized to achieve baseline separation of the two enantiomer peaks.
-
Sample Preparation: Prepare a dilute solution of the (S)-1,1,1-Trifluorooctan-2-ol sample in the mobile phase. Also, prepare a standard solution of the racemic mixture to establish the retention times of both the (S) and (R) enantiomers.
-
Analysis: Inject the samples onto the HPLC system equipped with a UV detector (as the compound may lack a strong chromophore, a refractive index detector might be necessary, or derivatization could be employed).
-
Quantification: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Applications in Research and Drug Development
The value of (S)-1,1,1-Trifluorooctan-2-ol lies in its utility as a versatile chiral building block.[2] Its defined stereochemistry can be transferred to more complex molecules, which is a cornerstone of asymmetric synthesis.[3]
-
Chiral Synthon: It serves as a molecular fragment containing a stereocenter that can be incorporated into a larger target molecule, particularly in the synthesis of novel fluorinated drugs and agrochemicals.[2][3] The fluorine atoms can improve the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[2]
-
Chiral Auxiliary/Ligand: The alcohol functionality can be used to attach the molecule temporarily to a substrate to direct the stereochemical outcome of a subsequent reaction.[3] Alternatively, it can be incorporated into a larger ligand structure for use in asymmetric metal catalysis.[3]
-
Chiral Solvating Agent: Due to its chirality and hydrogen-bonding ability, it has potential as a chiral solvating agent to differentiate between enantiomers in solution, which is useful in NMR studies and certain enantioselective reactions.[2]
-
Advanced Materials: A prominent application is in the synthesis of chiral dopants for liquid crystals. For instance, (S,S)-bis-(1,1,1-trifluorooct-2-yl)-4,4''-terphenyldicarboxylate, derived from this alcohol, has been shown to be a chiral dopant with a very high twisting power for inducing helical structures in liquid crystal displays.[3]
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for (S)-1,1,1-Trifluorooctan-2-ol is not widely available, data from structurally similar fluorinated alcohols (e.g., 1,1,1-trifluoro-2-propanol) can be used to infer its likely hazard profile.[11][12]
-
Primary Hazards:
-
Flammability: Likely a flammable or combustible liquid.[13] Keep away from heat, sparks, open flames, and other ignition sources.[13][14][15] Use explosion-proof equipment and take precautionary measures against static discharge.[13][14][15]
-
Health Hazards: May cause skin and serious eye irritation.[13] May be harmful if inhaled or swallowed.[13]
-
-
Handling Procedures:
-
Storage:
-
Disposal:
References
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1,1,1-Trifluorononan-2-ol | C9H17F3O | CID 3826802 - PubChem. [Link]
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(S)-1,1,1-TRIFLUORO-2-PROPANOL - ChemBK. (2024-04-09). [Link]
- Method for industrially producing (s)
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1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem. [Link]
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a) ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol at a π/2... - ResearchGate. [Link]
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Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. [Link]
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Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC - NIH. [Link]
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Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy - YouTube. (2023-04-17). [Link]
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NMR & IR Analysis for Chemists | PDF | Nuclear Magnetic Resonance Spectroscopy - Scribd. [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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